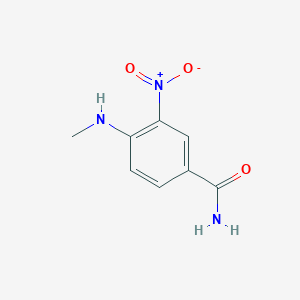

4-(Methylamino)-3-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOSSDZXZJHRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzamide: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Abstract

This technical guide offers a comprehensive examination of 4-(Methylamino)-3-nitrobenzamide, a pivotal chemical intermediate in the fields of medicinal chemistry and drug development. The document elucidates its chemical structure, physicochemical properties, and detailed synthesis protocols. We delve into the causality behind the synthetic strategies and explore its significant applications as a versatile building block for a range of active pharmaceutical ingredients (APIs), including anticoagulants, and candidates for anti-cancer and anti-inflammatory therapies. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust technical foundation for utilizing this compound in their work.

Core Compound Identification and Physicochemical Profile

This compound is an aromatic organic compound distinguished by a benzamide core functionalized with both a methylamino group and a nitro group. These substituents are critical to its utility, offering multiple reaction sites for further molecular elaboration. The electron-withdrawing nature of the nitro group, positioned ortho to the methylamino group and meta to the carboxamide, significantly influences the molecule's reactivity and electronic properties.

Chemical Structure and Identifiers

The unique arrangement of functional groups on the benzene ring makes this compound a valuable precursor in complex synthetic pathways.

Caption: Chemical structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-methyl-4-(methylamino)-3-nitrobenzamide | [1] |

| CAS Number | 41263-72-3 | [1] |

| Molecular Formula | C₉H₁₁N₃O₃ | [1][2] |

| Molecular Weight | 209.20 g/mol | [1][2][3] |

| Canonical SMILES | CNC1=C(C=C(C=C1)C(=O)NC)[O-] | [1][4] |

| InChI | InChI=1S/C9H11N3O3/c1-10-7-4-3-6(9(13)11-2)5-8(7)12(14)15/h3-5,10H,1-2H3,(H,11,13) | [1] |

| InChIKey | FDPTYFWGUOZYDO-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data Summary

| Property | Value | Source |

|---|---|---|

| Physical State | Pale-yellow to Yellow-brown Solid | |

| Boiling Point | 347.1±32.0 °C (Predicted) | [5] |

| Density | 1.399±0.06 g/cm³ (Predicted) | [5] |

| pKa | 15.74±0.50 (Predicted) | [5] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions |[6] |

Synthesis and Reaction Mechanism

The synthesis of this compound is a well-established multi-step process that begins with readily available starting materials. The pathway leverages fundamental organic reactions, making it scalable and efficient.[7] A high overall yield of up to 97.5% has been reported for this synthetic sequence.[7]

Synthetic Workflow Overview

The most common synthetic route involves three primary stages: nucleophilic aromatic substitution, acyl chlorination, and subsequent amidation.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, with checkpoints for monitoring reaction progress.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (Intermediate)

-

Rationale: This step utilizes a nucleophilic aromatic substitution reaction. The highly electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom at the C4 position susceptible to displacement by the methylamine nucleophile.

-

Procedure:

-

Suspend 4-chloro-3-nitrobenzoic acid in a 30% aqueous solution of methylamine in a round-bottom flask fitted with a reflux condenser.[8]

-

Heat the mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Upon completion, cool the reaction mixture and acidify it with hydrochloric acid to precipitate the product.[8]

-

Filter the resulting yellow solid, wash thoroughly with water to remove salts, and dry to obtain pure 4-(methylamino)-3-nitrobenzoic acid.[8]

-

Step 2: Acyl Chlorination to form 4-(Methylamino)-3-nitrobenzoyl chloride (Intermediate)

-

Rationale: The carboxylic acid is converted to a more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation, converting the hydroxyl group of the carboxylic acid into a good leaving group. A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction via the formation of a Vilsmeier intermediate.

-

Procedure:

-

Suspend the dried 4-(methylamino)-3-nitrobenzoic acid in a suitable inert solvent (e.g., dichloromethane).

-

Add a catalytic amount of DMF.[8]

-

Slowly add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature under an inert atmosphere.[8]

-

Stir the mixture at room temperature for several hours (e.g., 4 hours) until the reaction is complete, indicated by the cessation of gas evolution.[8]

-

Remove the excess solvent and thionyl chloride under reduced pressure to yield the crude 4-(methylamino)-3-nitrobenzoyl chloride, which is often used directly in the next step.[8]

-

Step 3: Amidation to this compound (Final Product)

-

Rationale: This is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by a suitable amine. To produce the title compound, this compound, ammonia would be used. For N-substituted derivatives, a primary or secondary amine is used.

-

Procedure (for the N-methyl derivative as an example):

-

Dissolve the crude 4-(methylamino)-3-nitrobenzoyl chloride in a dry, non-protic solvent like dichloromethane in a flask under an inert atmosphere.[2]

-

Cool the solution to 0°C using an ice bath.[8]

-

Add a solution of the desired amine (e.g., a 25% aqueous solution of methylamine for the N-methyl derivative) dropwise to the stirred acyl chloride solution.[2] An exothermic reaction is expected.

-

Allow the reaction to stir for a period ranging from 30 minutes to 8 hours, monitoring progress by TLC.[8]

-

Upon completion, perform an aqueous workup by washing the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2][8]

-

If necessary, purify the product by recrystallization from a suitable solvent like ethanol/water.[2]

-

Applications in Drug Discovery and Development

This compound and its immediate precursor, the acyl chloride, are highly valued in medicinal chemistry.[8] Their structure allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[8]

-

Scaffold for API Synthesis: It is a critical building block for numerous APIs, including those with anti-cancer, anti-viral, and anti-inflammatory properties.[8]

-

Intermediate for Anticoagulants: The related intermediate, 4-(methylamino)-3-nitrobenzoyl chloride, is a key component in the synthesis of the direct thrombin inhibitor Dabigatran Etexilate, a widely used anticoagulant.[8]

-

Precursor for Heterocyclic Compounds: The nitro group can be readily reduced to an amine, which can then undergo cyclization or coupling reactions. This makes the scaffold useful for creating benzimidazole and triazole derivatives, which have been investigated for treating diabetes, hypertension, and immune disorders.[2][7]

-

Combinatorial Chemistry: The reactivity of the derived acyl chloride with various amines allows for the efficient generation of large libraries of N-substituted benzamide derivatives.[8] These libraries are invaluable for high-throughput screening to identify new drug leads.[8]

Safety, Handling, and Toxicology

Due to its potential biological activity and chemical reactivity, this compound must be handled with appropriate precautions. The following GHS hazard classifications have been reported for the closely related N-methyl derivative.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

|---|---|---|---|

| Hazard Statement | H302 | Harmful if swallowed | [1] |

| Hazard Statement | H312 | Harmful in contact with skin | [1] |

| Hazard Statement | H315 | Causes skin irritation | [1] |

| Hazard Statement | H319 | Causes serious eye irritation | [1] |

| Hazard Statement | H332 | Harmful if inhaled | [1] |

| Hazard Statement | H335 | May cause respiratory irritation | [1] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

-

Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[6]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Offer excess material to a licensed hazardous material disposal company.[9]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined synthesis, versatile reactivity, and proven utility as a precursor to complex, biologically active molecules solidify its importance for researchers and developers. The strategic placement of its functional groups provides a reliable and adaptable platform for building the next generation of therapeutics. A thorough understanding of its properties, synthesis, and safety is paramount for leveraging its full potential in the laboratory and beyond.

References

-

PubChem. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.

-

Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Retrieved from [Link]

-

PubChemLite. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from [Link]

Sources

- 1. N-methyl-4-(methylamino)-3-nitrobenzamide | C9H11N3O3 | CID 40234001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-methyl-4-(methylamino)-3-nitrobenzamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. PubChemLite - N-methyl-4-(methylamino)-3-nitrobenzamide (C9H11N3O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 41263-66-5 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cleanchemlab.com [cleanchemlab.com]

CAS number and molecular weight of 4-(Methylamino)-3-nitrobenzamide

CAS Registry Number: 41263-66-5 Molecular Weight: 195.18 g/mol [1][2]

Executive Summary & Chemical Identity

4-(Methylamino)-3-nitrobenzamide is a specialized nitro-aromatic intermediate utilized primarily in the synthesis of benzimidazole-based pharmaceutical agents. It serves as a critical scaffold in medicinal chemistry, particularly for the development of poly(ADP-ribose) polymerase (PARP) inhibitors and angiotensin II receptor antagonists.

Its structural significance lies in the ortho-positioning of the nitro (

physicochemical Profile

| Property | Data |

| CAS Registry Number | 41263-66-5 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 195.18 g/mol |

| Exact Mass | 195.0644 |

| Appearance | Pale yellow to orange solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |

| SMILES | CNC1=C(C=C(C=C1)C(=O)N)[O-] |

| Key Distinction | Note: Do not confuse with N-methyl-4-(methylamino)-3-nitrobenzamide (CAS 41263-72-3), where the amide nitrogen is methylated.[2] |

Synthetic Pathways and Production

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (S

Method A: Direct Amination (Preferred for Scale)

This route starts from 4-chloro-3-nitrobenzamide . The reaction is highly regioselective due to the activation provided by the ortho-nitro and para-amide groups.

-

Starting Material: 4-Chloro-3-nitrobenzamide.

-

Reagent: Methylamine (aqueous or in THF).

-

Conditions: 0°C to Room Temperature. The reaction is exothermic.

-

Mechanism: The amine attacks the C-4 carbon, forming a Meisenheimer complex, followed by the elimination of chloride.

Method B: The "Acid Chloride" Route (Versatile)

This route is often employed when the carboxylic acid precursor (a key intermediate for Dabigatran) is already available in the inventory.

-

Precursor: 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5).[3][4]

-

Activation: Conversion to acid chloride using Thionyl Chloride (

) or Oxalyl Chloride. -

Amidation: Reaction with aqueous Ammonia (

).

Visualization of Synthetic Logic

The following diagram illustrates the convergence of these pathways toward the target benzamide.

Caption: Convergent synthetic pathways illustrating the S_NAr displacement of chloride by methylamine and the amidation sequence.

Applications in Drug Discovery

The primary utility of this compound is as a masked benzimidazole precursor .

1. Benzimidazole Construction

Upon reduction of the nitro group (using

-

Relevance: This core structure is homologous to the active site binding domains of several kinase inhibitors and angiotensin receptor blockers (ARBs).

2. PARP Inhibitor Scaffolds

Benzamides are classic pharmacophores for PARP inhibition (mimicking the nicotinamide moiety of NAD+). The 3-nitro-4-methylamino substitution pattern allows researchers to modulate the electronic properties of the benzamide warhead, potentially altering metabolic stability and potency.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzamide

Note: This protocol assumes standard Schlenk line techniques.

Materials:

-

4-Chloro-3-nitrobenzamide (10 mmol, 2.00 g)

-

Methylamine (40% aq. solution, 30 mmol, 2.6 mL)

-

Ethanol (20 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, suspend 4-chloro-3-nitrobenzamide in Ethanol (20 mL).

-

Addition: Add the Methylamine solution dropwise over 10 minutes while stirring. The solution will turn deep orange/yellow.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot (

) should disappear, replaced by a lower -

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with cold water (

), and dry under vacuum. -

Yield: Expected yield is 85–95%.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare against these spectral markers:

-

NMR (DMSO-

-

8.60 (d,

-

8.45 (q,

- 7.95 (dd, 1H, Ar-H6).

- 7.80 (br s, 1H, Amide-NH).

- 7.20 (br s, 1H, Amide-NH).

- 7.10 (d, 1H, Ar-H5).

-

3.00 (d, 3H,

-

8.60 (d,

-

IR (ATR):

-

3350, 3180 cm

(Amide N-H stretch). -

1660 cm

(Amide C=O stretch). -

1530, 1350 cm

(Nitro

-

Safety & Handling (SDS Highlights)

-

GHS Classification: Warning.

-

Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Nitroanilines can darken upon prolonged exposure to light and air.

References

-

PubChem. (2025). Compound Summary: N-methyl-4-(methylamino)-3-nitrobenzamide (Isomer distinction). National Library of Medicine. Retrieved from [Link]

-

Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.[5] (Reference for the acid precursor and benzimidazole cyclization chemistry).

Sources

A Comprehensive Technical Guide to 4-(Methylamino)-3-nitrobenzamide in Medicinal Chemistry

Abstract

This technical guide provides an in-depth review of 4-(Methylamino)-3-nitrobenzamide, a pivotal chemical intermediate in the field of medicinal chemistry. We will explore its synthesis, chemical properties, and, most importantly, its strategic application as a versatile building block for the development of complex pharmaceutical agents. The narrative emphasizes the causality behind synthetic choices and the functional significance of its core structural motifs—the methylamino, nitro, and benzamide groups. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the utility of this compound in constructing diverse molecular architectures for therapeutic applications, including anticoagulants, and anti-cancer agents.

Introduction: A Strategic Scaffolding Molecule

This compound is a substituted benzamide derivative that has garnered significant attention not as a final drug product, but as a highly strategic intermediate in organic synthesis and drug discovery.[1][2] Its molecular architecture is distinguished by three key functional groups positioned on a benzene ring:

-

An amide group (-CONH2), which provides a point for hydrogen bonding and can be further substituted.

-

A methylamino group (-NHCH3), which acts as an electron-donating group and a hydrogen bond donor.

-

A nitro group (-NO2), a strong electron-withdrawing group that not only influences the molecule's reactivity but also serves as a latent amino group, which is crucial for subsequent synthetic transformations.[1]

The true value of this compound lies in its role as a precursor. The ortho-positioning of the methylamino and nitro groups allows for a critical synthetic step: the reduction of the nitro group to an amine.[1][3] This in-situ generation of a 1,2-diamine on the benzene ring is a classic and powerful strategy for constructing fused heterocyclic systems, most notably benzimidazoles, which are a privileged scaffold in medicinal chemistry.[3][4] This guide will elucidate the synthesis of this compound and detail its applications, focusing on how its structure is masterfully exploited to build a diverse range of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its common precursor acid are provided below for quick reference.

| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |

| CAS Number | 41263-66-5[5][6] | 41263-74-5[2][7] |

| Molecular Formula | C₈H₉N₃O₃[5] | C₈H₈N₂O₄[2][7] |

| Molecular Weight | 195.18 g/mol [6][8] | 196.16 g/mol |

| Appearance | Yellow Solid[9] | Yellow Solid[2][9] |

| pKa | 15.74 (Predicted)[6] | - |

| Boiling Point | 347.1°C (Predicted)[6] | - |

Synthesis and Chemical Reactivity

The synthesis of this compound and its N-substituted derivatives is a well-established, multi-step process that begins with a commercially available starting material, 4-chloro-3-nitrobenzoic acid.[1][4] The overall workflow is reliable and provides high yields, making it suitable for both laboratory-scale and industrial production.[4]

Synthetic Pathway Overview

The synthesis is typically achieved in three main steps:

-

Nucleophilic Aromatic Substitution: The chlorine atom on 4-chloro-3-nitrobenzoic acid is displaced by methylamine to form 4-(methylamino)-3-nitrobenzoic acid.

-

Acyl Chlorination: The resulting carboxylic acid is activated by converting it into a more reactive acyl chloride using a chlorinating agent like thionyl chloride.

-

Amidation: The acyl chloride is reacted with ammonia or a primary/secondary amine to yield the final benzamide product.

Detailed Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (Intermediate 1)

This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the para-positioned chlorine atom, making it susceptible to displacement by the nucleophilic methylamine.

-

Reaction Setup: Suspend 4-chloro-3-nitrobenzoic acid in a 30% aqueous solution of methylamine in a round-bottom flask fitted with a reflux condenser.[1][9]

-

Heating: Heat the reaction mixture to reflux. The elevated temperature is necessary to overcome the activation energy of the aromatic substitution. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

-

Work-up and Precipitation: Once the starting material is consumed, cool the reaction mixture. Carefully acidify the solution with an acid like hydrochloric acid to precipitate the product.[1] The protonation of the carboxylate group renders the product insoluble in the aqueous medium.

-

Isolation: Filter the resulting yellow solid, wash it thoroughly with water to remove any residual salts, and dry to obtain pure 4-(methylamino)-3-nitrobenzoic acid.[1][3]

Detailed Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride (Intermediate 2)

The carboxylic acid is converted to a highly reactive acyl chloride, which is an excellent electrophile for the subsequent amidation step.

-

Reaction Setup: Suspend the dried 4-(methylamino)-3-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a flask under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).[1] DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species that facilitates the conversion.

-

Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the suspension at room temperature.[1] An effervescence of gas (SO₂ or CO₂/CO) will be observed.

-

Reaction Completion: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (i.e., the solid acid has been consumed and gas evolution ceases).[1]

-

Isolation: Remove the excess chlorinating agent and solvent under reduced pressure. The crude 4-(methylamino)-3-nitrobenzoyl chloride is often obtained as a solid and can be used in the next step without further purification.[1]

Detailed Experimental Protocol: Synthesis of N-Substituted Benzamides

This final step is a classic nucleophilic acyl substitution, where an amine attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Reaction Setup: Dissolve the crude 4-(methylamino)-3-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) in a flask equipped with a stir bar.[10]

-

Amine Addition: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic nature of the reaction and prevent side reactions. Add the desired amine (e.g., an aqueous solution of ammonia for the primary amide, or a solution of a primary/secondary amine for N-substituted derivatives) dropwise to the stirred acyl chloride solution.[1] An excess of the amine is often used to neutralize the HCl byproduct that is formed.

-

Reaction: Allow the reaction to stir at 0°C and then warm to room temperature until completion.

-

Work-up: Wash the reaction mixture with water to remove amine hydrochlorides and any unreacted amine. Separate the organic layer.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[1] The product can be further purified by recrystallization or column chromatography on silica gel if necessary.[1]

Core Applications in Medicinal Chemistry

The primary utility of this compound is as a versatile intermediate for constructing more elaborate molecular frameworks. Its true potential is unlocked in the steps following its synthesis.

A Versatile Intermediate for Heterocyclic Scaffolds

The most powerful application of this scaffold involves the chemical reduction of the nitro group. This transformation converts the molecule into 3-amino-4-(methylamino)benzamide, a stable ortho-diamine derivative.

The Reduction Step: This reduction is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst, Pd/C) or using reducing agents like iron in acetic acid (Fe/CH₃COOH).[3] The choice of method can depend on the scale of the synthesis and the presence of other functional groups.[3]

Cyclization to Benzimidazoles: The resulting ortho-diamine is a classic precursor for the synthesis of benzimidazoles. By reacting the diamine with various electrophiles (such as aldehydes, carboxylic acids, or their derivatives), a five-membered imidazole ring is fused onto the benzene ring. This is a cornerstone reaction in medicinal chemistry, as the benzimidazole core is present in numerous FDA-approved drugs.[4] This strategy is used in the synthesis of intermediates for the anticoagulant drug Dabigatran.[1][3]

Building Libraries for Structure-Activity Relationship (SAR) Studies

The synthetic route, particularly the final amidation step, is highly modular. By reacting the common intermediate, 4-(methylamino)-3-nitrobenzoyl chloride, with a wide array of different primary and secondary amines, a large and diverse library of N-substituted benzamide derivatives can be rapidly synthesized.[1] This approach is fundamental in the early stages of drug discovery for exploring structure-activity relationships (SAR). Researchers can systematically modify the "R" group on the amide nitrogen and screen the resulting library of compounds for biological activity, allowing them to identify key structural features that enhance potency, selectivity, or pharmacokinetic properties.[1]

The Nitro Group: A Latent Effector in Drug Design

While this compound is primarily used as a synthetic intermediate, the nitroaromatic scaffold itself is of significant interest in medicinal chemistry, particularly in oncology.

Bioreductive Activation in Hypoxic Tumors

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This unique microenvironment can be exploited for targeted drug delivery using "hypoxia-activated prodrugs" (HAPs).[11][12] Nitroaromatic compounds are a major class of HAPs. The mechanism relies on the presence of endogenous nitroreductase enzymes, which are overexpressed in many cancer cells and are highly active under hypoxic conditions.[11]

In well-oxygenated (normoxic) cells, the one-electron reduction of the nitro group is a reversible process, as molecular oxygen can rapidly re-oxidize the resulting radical anion, preventing further reduction and keeping the drug in its inactive prodrug form. However, in the absence of oxygen, the reduction can proceed through the nitroso and hydroxylamine intermediates to form a highly reactive or cytotoxic amine metabolite, which then exerts a therapeutic effect locally within the tumor.[11]

Mechanism of Action of Related Nitrobenzamides

A compelling example of this principle is seen with 4-iodo-3-nitrobenzamide (INO₂BA), a structural analog. Studies have shown that INO₂BA acts as a prodrug that is selectively toxic to tumorigenic cells.[13] In these cells, the prodrug is enzymatically reduced to its nitroso derivative, which then covalently binds to and inactivates the critical glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[13] This leads to an inhibition of glycolysis and ultimately triggers a necrotic cell death pathway. This selective action highlights the therapeutic potential of the nitrobenzamide core as a bioreductive warhead, a concept that can be applied to derivatives of this compound.

Conclusion and Future Perspectives

This compound is a testament to the strategic importance of well-designed intermediates in medicinal chemistry. Its straightforward and high-yielding synthesis makes it an accessible and valuable starting point for complex molecular construction. The true elegance of this molecule lies in the latent functionality of its nitro group, which serves as a masked amine, enabling the efficient synthesis of privileged heterocyclic scaffolds like benzimidazoles.

Furthermore, the inherent properties of the nitroaromatic core open up exciting possibilities for its use in developing hypoxia-activated prodrugs, a promising strategy for targeted cancer therapy. Future research will likely continue to leverage the robust synthetic pathways involving this intermediate to create novel libraries of compounds for screening against a wide range of therapeutic targets, solidifying the role of this compound as a cornerstone building block in the modern drug discovery pipeline.

References

[1] BenchChem. (n.d.). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. Retrieved from

BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from

[4] CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015). Retrieved from

[7] BenchChem. (n.d.). An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate. Retrieved from

[9] Guidechem. (2024, January 17). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?. Retrieved from

[14] PubChem. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from

[3] WO 2013/150545 A2. (2013). Retrieved from

[2] CymitQuimica. (n.d.). CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid. Retrieved from

[5] BLD Pharm. (n.d.). 41263-66-5|this compound. Retrieved from

[8] ChemScene. (n.d.). 41263-66-5 | this compound. Retrieved from

[13] Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease. (2002). Biochemical Pharmacology. Retrieved from

[6] ChemicalBook. (n.d.). This compound CAS#: 41263-66-5. Retrieved from

[11] Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Molecules. Retrieved from

[12] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). Molecules. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 5. 41263-66-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 41263-66-5 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. guidechem.com [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-methyl-4-(methylamino)-3-nitrobenzamide | C9H11N3O3 | CID 40234001 - PubChem [pubchem.ncbi.nlm.nih.gov]

History and Development of Nitrobenzamide Intermediates in Drug Discovery

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary: The Dual Nature of the Scaffold

Nitrobenzamides occupy a unique and often paradoxical niche in pharmaceutical history. Traditionally viewed by process chemists merely as synthetic intermediates —stable, electron-deficient precursors destined for reduction to anilines—they have periodically re-emerged as active pharmacophores (prodrugs) in their own right.

From the early days of dye chemistry to the controversial rise and fall of Iniparib (BSI-201) in oncology, and the current success of DprE1 inhibitors in tuberculosis, the nitrobenzamide moiety is defined by its reactivity. It serves as an electrophilic "warhead" capable of metabolic activation to nitroso species, or as a "masking group" for amines in complex multi-step syntheses.

This guide analyzes the development of nitrobenzamides, dissecting their mechanistic roles, synthetic protocols, and the critical safety considerations required when handling these energetic signaling motifs.

Historical Evolution & Therapeutic Classes

The utility of nitrobenzamides has evolved through three distinct phases:

Phase I: The Synthetic Intermediate (1900s–1980s)

Initially, nitrobenzamides were primarily utilized in the dye industry and early sulfonamide synthesis. The strong electron-withdrawing nature of the nitro group (

-

Key Utility: Precursors to aminobenzamides (e.g., procainamide analogs) via selective reduction (Fe/HCl or catalytic hydrogenation).

Phase II: The "Zinc Ejectors" (1990s – HIV Research)

In the 1990s, researchers identified 3-nitrosobenzamide (NOBA) as a potent anti-retroviral agent.

-

Mechanism: The compound targets the NCp7 nucleocapsid protein of HIV.[1][2] The highly reactive nitroso intermediate (formed via reduction) covalently modifies the cysteine residues of the zinc finger motifs (

). -

Outcome: This modification causes the ejection of the Zinc ion (

), destabilizing the protein and preventing viral replication.[1] This class became known as "Zinc Ejectors."

Phase III: The Metabolic Warheads (2000s – Oncology & TB)

-

Oncology (Iniparib): 4-iodo-3-nitrobenzamide was developed as a PARP1 inhibitor.[3] While it failed in Phase III trials for Triple-Negative Breast Cancer (TNBC), it taught the field a valuable lesson: Iniparib was not a classic catalytic inhibitor but a non-selective covalent modifier . Its nitro group was metabolically reduced to a nitroso species that attacked surface cysteines on various proteins.

-

Tuberculosis (DNBs & BTZs): Conversely, in TB research, this reactivity was harnessed successfully. Dinitrobenzamides (DNBs) act as suicide inhibitors of the enzyme DprE1 . The nitro group is specifically reduced by the bacterial enzyme's FAD cofactor to a nitroso species, which then forms a specific covalent bond with Cys387, killing the bacterium.

Mechanistic Pathways: The "Nitro-Switch"

The biological activity of nitrobenzamides is almost exclusively governed by the metabolic fate of the nitro group.

Figure 1: Metabolic Activation Pathway of Nitrobenzamides This diagram illustrates the critical reduction steps that transform the inert nitro precursor into the reactive nitroso warhead.

Caption: The metabolic cascade of nitrobenzamides. The Nitroso species is the obligate electrophile responsible for pharmacological activity (e.g., in TB drugs) or toxicity.

Technical Protocol: Synthesis of N-Methyl-4-(methylamino)-3-nitrobenzamide

This protocol describes the synthesis of a key intermediate often used in the preparation of benzimidazole scaffolds. It demonstrates the Nucleophilic Acyl Substitution followed by

Target Compound: N-methyl-4-(methylamino)-3-nitrobenzamide CAS: 41263-72-3 Role: Intermediate for benzimidazole-based anticoagulants (e.g., Dabigatran analogs).

Methodology

Step 1: Acid Chloride Formation

-

Reagents: 4-(methylamino)-3-nitrobenzoic acid (1.0 eq), Thionyl Chloride (

, excess), DMF (catalytic). -

Setup: Dry round-bottom flask, reflux condenser, inert atmosphere (

). -

Procedure:

-

Suspend the acid in dry toluene or DCM.

-

Add

(1.5–2.0 eq) and 2 drops of DMF. -

Reflux for 2–3 hours until gas evolution (

) ceases and the solution clarifies. -

Evaporation: Remove solvent and excess

under reduced pressure. Critical: Do not overheat; nitro-acid chlorides can be thermally unstable.

-

Step 2: Amidation (Schotten-Baumann Conditions)

-

Reagents: Crude Acid Chloride (from Step 1), Methylamine (2.0 eq, or excess as aqueous solution), DCM or THF.

-

Procedure:

Step 3: Purification

-

Wash: Water (

), Saturated -

Dry: Anhydrous

. -

Recrystallization: Ethanol/Water is typically sufficient for nitrobenzamides, yielding yellow crystalline solids.

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Yield | 85 – 92% | High efficiency typical of acyl chloride pathways. |

| Melting Point | 198 – 202°C | Sharp melting point indicates high purity. |

| Appearance | Yellow Crystalline Solid | Color due to |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water facilitates workup. |

Safety & Toxicology: The "Structural Alert"

Working with nitrobenzamides requires strict adherence to safety protocols due to two primary risks:

-

Explosivity/Energetics:

-

Polynitro compounds (e.g., dinitrobenzamides) have positive oxygen balances and can be shock-sensitive.

-

Rule of Thumb: Calculate the Carbon/Nitro ratio. Compounds with

require specific energetic testing (DSC/ARC) before scale-up.

-

-

Mutagenicity (Ames Positive):

-

Nitroaromatics are classic "structural alerts" in drug discovery.

-

Mechanism: Metabolic reduction to hydroxylamines (

) can lead to DNA intercalation and guanine alkylation. -

Mitigation: In modern drug design (like anti-TB agents), this risk is managed by ensuring the drug is only activated by bacterial enzymes (selectivity) or by using the scaffold only as a transient synthetic intermediate that is fully reduced to the amine (removing the mutagenic risk) before the final drug product.

-

Visualization of Synthetic Workflow

Figure 2: Synthesis of Substituted Benzamides via Nitro-Intermediates A logical flow for generating library diversity using the nitrobenzamide scaffold.

Caption: Modular synthetic workflow. The nitro group activates the ring for Step 1 (SnAr) before serving as a masked amine for Step 4.

References

-

BenchChem. (2025).[4][5] Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from

-

O'Connor, M. J., et al. (2011). Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin.[3] The Oncologist. Retrieved from

-

Rice, W. G., et al. (1993). The site of antiviral action of 3-nitrosobenzamide on the infectivity process of human immunodeficiency virus. Proc Natl Acad Sci U S A. Retrieved from

- Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. (Contextual grounding for DprE1 mechanism).

-

National Toxicology Program. (1992).[6][7] Toxicity Report: 2-Nitrobenzamide. NIH PubChem. Retrieved from

Sources

- 1. Zinc finger inhibitor - Wikipedia [en.wikipedia.org]

- 2. Inhibition of HIV-1 Replication by a Bis-Thiadiazolbenzene-1,2-Diamine That Chelates Zinc Ions from Retroviral Nucleocapsid Zinc Fingers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 4-(Methylamino)-3-nitrobenzamide

Abstract

This technical guide provides a detailed examination of the anticipated solubility profile of 4-(Methylamino)-3-nitrobenzamide, a compound of interest in contemporary drug discovery and development. In the absence of extensive published empirical data, this document establishes a theoretical framework for understanding its solubility in aqueous and organic media. This is achieved through an in-depth analysis of its molecular structure, relevant physicochemical parameters, and by drawing parallels with structurally analogous compounds. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for the systematic determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate robust and reliable data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from the laboratory to clinical application. It directly impacts key pharmacokinetic processes including absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a compound's solubility in various media is therefore not merely an academic exercise, but a fundamental prerequisite for effective formulation development, predicting in vivo behavior, and ensuring optimal therapeutic efficacy. This guide focuses on this compound, a molecule with potential pharmacological applications, and aims to provide a comprehensive understanding of its likely solubility characteristics.

Molecular Structure and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses a complex interplay of functional groups that dictate its interaction with different solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(Methylamino)-3-nitrobenzoic acid |

| CAS Number | 41263-66-5[1] | 41263-74-5[2] |

| Molecular Formula | C₈H₉N₃O₃[1] | C₈H₈N₂O₄[2] |

| Molecular Weight | 195.18 g/mol [1] | 196.16 g/mol [2] |

| Predicted Boiling Point | 347.1±32.0 °C[1] | 393.7±37.0 °C[2] |

| Predicted Density | 1.399±0.06 g/cm³[1] | 1.472±0.06 g/cm³[2] |

| Predicted pKa | 15.74±0.50[1] | 4.28±0.10[2] |

| Calculated logP | 0.7354[3] | 1.54[2] |

| Hydrogen Bond Donors | 2[3] | 2[4] |

| Hydrogen Bond Acceptors | 4[3] | 4[4] |

| Known Solubility | Data not available | Soluble in DMSO and Methanol[2][5][6] |

Analysis of Functional Groups and Their Influence on Solubility

-

Benzamide Core: The central benzamide structure contributes to both polarity, through the amide linkage, and non-polarity, via the aromatic ring. Amides can act as both hydrogen bond donors and acceptors, which generally promotes solubility in polar protic solvents.

-

Methylamino Group (-NHCH₃): This secondary amine group can act as a hydrogen bond donor and acceptor, enhancing interactions with polar solvents.

-

Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group can participate in dipole-dipole interactions and may act as a hydrogen bond acceptor. This group is known to influence the electronic distribution of the entire molecule.

-

N-Methyl Amide (-C(=O)NHCH₃): The secondary amide provides a hydrogen bond donor and acceptor site, contributing to potential solubility in protic solvents.

Theoretical Solubility Profile

Based on the molecular structure and the properties of its constituent functional groups, a theoretical solubility profile for this compound can be postulated.

Aqueous Solubility

The presence of multiple hydrogen bond donors and acceptors suggests that this compound should exhibit some degree of aqueous solubility. However, the aromatic ring introduces a hydrophobic character that will limit its solubility in water. The predicted pKa of ~15.74 for the amide proton suggests that this group is not readily ionizable under physiological pH conditions. The methylamino group's basicity would be influenced by the electron-withdrawing nitro group, likely resulting in a low pKa, meaning it would be predominantly in its neutral form in the physiological pH range of 1 to 8. Therefore, significant pH-dependent solubility is not anticipated.

Solubility in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the compound's ability to form hydrogen bonds, it is expected to have moderate to good solubility in polar protic solvents like methanol and ethanol. The structurally similar precursor, 4-(Methylamino)-3-nitrobenzoic acid, is known to be soluble in methanol.[2][5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): The polar nature of the nitro and amide groups suggests good solubility in polar aprotic solvents such as DMSO and acetone. The precursor acid is also soluble in DMSO.[2][6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, dominated by the nitro and amide functionalities, predicts poor solubility in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

To move from a theoretical to an empirical understanding of the solubility of this compound, a systematic experimental approach is necessary. The following protocols for determining both thermodynamic and kinetic solubility are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, methanol, ethanol, DMSO, acetone)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Stock Solutions and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Add a known volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Calculation:

-

Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the supernatant.

-

Multiply this concentration by the dilution factor to obtain the thermodynamic solubility in the test solvent.

-

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a concentrated DMSO stock into an aqueous buffer. This is a high-throughput method commonly used in early drug discovery.[8][9]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

-

This compound (dissolved in DMSO at a high concentration, e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplates (UV-transparent or for use with a nephelometer)

-

Automated liquid handler (recommended)

-

Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Protocol:

-

Plate Preparation:

-

Using an automated liquid handler, perform serial dilutions of the concentrated DMSO stock of this compound directly in the microplate.

-

In separate wells, prepare a set of standards and blanks.

-

-

Addition of Aqueous Buffer:

-

Rapidly add the aqueous buffer to all wells containing the DMSO solutions of the compound. This will induce precipitation in wells where the concentration exceeds the kinetic solubility.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

-

Measurement:

-

Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from the precipitate.

-

-

Data Analysis:

-

Plot the measured turbidity/absorbance against the compound concentration.

-

The concentration at which a significant increase in turbidity/absorbance is observed is determined as the kinetic solubility.

-

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While empirical data for the solubility of this compound is not yet widely available, a comprehensive theoretical profile can be constructed based on its molecular structure and the known properties of its functional groups. This guide provides a robust framework for understanding its likely behavior in both aqueous and organic solvents. The detailed experimental protocols for determining thermodynamic and kinetic solubility offer a clear path for researchers to generate the precise, high-quality data necessary to advance their drug development programs. The systematic application of these methodologies will be crucial in fully elucidating the solubility profile of this promising compound.

References

-

PubChem. N-methyl-4-(methylamino)-3-nitrobenzamide. [Link]

-

ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. [Link]

-

Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

BioCrick. 4-Methylamino-3-nitrobenzoic acid | CAS:41263-74-5. [Link]

-

ResearchGate. Experimental 17 and correlated solubility data of Benzamide in supercritical CO2. [Link]

-

ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

EPA. 4-[(3-nitrophenyl)methylamino]benzoic acid Properties. [Link]

-

IndiaMART. Solid Industrial Grade 4 -Methylamino-3-Nitrobenzoic Acid, For Dyes, 99%. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

Sources

- 1. This compound CAS#: 41263-66-5 [m.chemicalbook.com]

- 2. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | TargetMol [targetmol.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Role of 4-(Methylamino)-3-nitrobenzamide as a precursor in organic synthesis

An In-depth Technical Guide to the Role of 4-(Methylamino)-3-nitrobenzamide as a Precursor in Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal intermediate in contemporary organic synthesis. We will delve into its synthesis, physicochemical properties, and, most critically, its versatile applications as a precursor in constructing complex molecular architectures, particularly within the pharmaceutical landscape. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights into the strategic utilization of this compound. We will explore key transformations, such as nitro group reduction and subsequent cyclization reactions, that unlock a diverse range of heterocyclic scaffolds. The causality behind experimental choices and detailed protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic compound whose value in organic synthesis is derived from its unique trifunctional nature. The molecule incorporates a primary amide, a secondary amine (methylamino), and a nitro group, all strategically positioned on a benzene ring. This arrangement of functional groups, with their distinct electronic properties and reactivity, makes it a highly valuable and versatile building block.

The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and serves as a latent amino group, which can be unmasked through reduction at a strategic point in a synthetic sequence. The presence of the methylamino and amide functionalities provides handles for further elaboration and cyclization, enabling the efficient construction of complex heterocyclic systems. Consequently, this compound is a key intermediate in the synthesis of a variety of biologically active molecules, including those with applications as anti-cancer, anti-viral, and anti-inflammatory agents.[1] Its derivatives are particularly prominent in the development of treatments for conditions like diabetes, hypertension, and immune disorders.[2][3]

Physicochemical Properties and Synthesis

A thorough understanding of the properties of this compound and its common precursors is essential for its effective use in synthesis.

Data Summary

| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |

| CAS Number | 41263-66-5[4][5] | 41263-74-5[6][7] |

| Molecular Formula | C₈H₉N₃O₃[4][5] | C₈H₈N₂O₄[6][7] |

| Molecular Weight | 195.18 g/mol [4] | 196.16 g/mol [7] |

| Physical State | Solid | Yellow Solid[8] |

Synthesis of the Precursor

The synthesis of this compound typically begins with the preparation of its corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, from readily available starting materials. A common and industrially viable method starts from 4-chloro-3-nitrobenzoic acid.[3][6]

The key transformation in this initial step is a nucleophilic aromatic substitution reaction. The methylamino group displaces the chloro substituent on the aromatic ring. The reaction is typically heated to reflux in an aqueous solution of methylamine to drive it to completion.[1]

Following the formation of 4-(methylamino)-3-nitrobenzoic acid, the next step involves converting the carboxylic acid to the primary amide. This can be achieved through various amidation methods. A common approach is to first convert the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][3] This highly reactive intermediate, 4-(methylamino)-3-nitrobenzoyl chloride, can then readily react with an amine to form the desired amide.[1]

Caption: General synthetic workflow for this compound.

Core Utility in Organic Synthesis: A Multifunctional Linchpin

The true synthetic power of this compound lies in the sequential or concurrent manipulation of its three key functional groups.

The Nitro Group: A Masked Amine for Heterocycle Formation

The most critical transformation of this precursor is the reduction of the nitro group to a primary amine. This reaction uncovers a 1,2-diamine scaffold (specifically, a 3,4-diamino-N-methylbenzamide structure after N-methylation of the amide, or similar diamine structures). This resulting ortho-diamine is a classic precursor for the synthesis of a wide variety of fused heterocyclic systems.

Common reducing agents for this transformation include:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.

-

Metal-based Reductions: Utilizing metals such as tin (Sn), iron (Fe), or zinc (Zn) in acidic media.

-

Transfer Hydrogenation: Employing reagents like hydrazine in the presence of a catalyst.

-

Modern Methods: Newer, milder methods using reagents like sodium borohydride under specific conditions or diboron compounds are also effective and offer good functional group tolerance.[9]

Once the nitro group is reduced, the resulting 4-(methylamino)-3-aminobenzamide (or its derivatives) is primed for cyclization reactions. For instance, reaction with carboxylic acids or their derivatives leads to the formation of the benzimidazole ring system.[3] This heterocyclic motif is a cornerstone of many pharmaceuticals due to its ability to mimic biological structures and engage in hydrogen bonding. Benzimidazole derivatives synthesized from this precursor have been investigated for treating a wide array of diseases, including cancer, viral infections, and metabolic disorders.[3]

Caption: Key synthetic pathways originating from the precursor.

Applications in Drug Discovery: Building Blocks for PARP Inhibitors

A significant application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations).[10]

The benzamide portion of the molecule often serves as a key pharmacophore that mimics the nicotinamide moiety of the PARP substrate, NAD+. The rest of the molecule is elaborated to create potent and selective inhibitors. The synthetic flexibility offered by the nitro and methylamino groups allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of new drug candidates.[1][11]

Experimental Protocols & Methodologies

The following sections provide detailed, actionable protocols for the synthesis and application of these compounds.

Protocol: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide

This protocol details the synthesis of a common derivative, N-methyl-4-(methylamino)-3-nitrobenzamide, starting from the corresponding acyl chloride.[2][3]

Materials:

-

4-(Methylamino)-3-nitrobenzoyl chloride (1.0 mole equivalent)

-

Methylamine (25% aqueous solution, 1.1 mole equivalents)[2][3]

-

Dichloromethane (DCM)[2]

-

Distilled water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stir bar, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 mole equivalent of 4-(methylamino)-3-nitrobenzoyl chloride in dichloromethane (approx. 1.2 L per mole of acyl chloride).[2][3]

-

Amine Addition: At room temperature, add 1.1 mole equivalents of a 25% aqueous solution of methylamine dropwise to the stirred solution of the acyl chloride. An exothermic reaction is expected; maintain a steady addition rate to control the temperature.[2][3]

-

Reaction Monitoring: Stir the reaction mixture for approximately 30 minutes to 1 hour.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with distilled water to remove methylamine hydrochloride and other water-soluble impurities.[2]

-

Phase Separation & Drying: Separate the organic (DCM) layer. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

Purification: The crude N-methyl-4-(methylamino)-3-nitrobenzamide can be purified by recrystallization or column chromatography on silica gel if necessary.

Troubleshooting and Causality

| Problem | Potential Cause | Recommended Solution & Rationale |

| Low or No Product Yield | Hydrolysis of Acyl Chloride: The starting material, 4-(methylamino)-3-nitrobenzoyl chloride, is sensitive to moisture and can hydrolyze back to the carboxylic acid.[12] | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen). Use a fresh or verified batch of the acyl chloride.[12] |

| Weak Nucleophile: The amine used for the coupling may be too weak or sterically hindered. | The addition of a non-nucleophilic base (e.g., triethylamine) can scavenge the HCl byproduct, preventing protonation of the nucleophile and increasing its effective concentration.[12] | |

| Formation of Side Products | Reaction with Trace Water: The most common side product is 4-(methylamino)-3-nitrobenzoic acid from the hydrolysis of the acyl chloride.[12] | Rigorously exclude water from the reaction. Use anhydrous solvents and reagents.[12] |

| High Temperature: Running the reaction at elevated temperatures can sometimes lead to decomposition or unwanted side reactions. | Perform the addition of the amine at a lower temperature (e.g., 0 °C) to better control the exotherm and minimize side reactions.[12] |

Conclusion

This compound stands out as a precursor of significant strategic value in modern organic synthesis. Its pre-installed functionalities—a reactive nitro group, a secondary amine, and a primary amide—provide a robust platform for the rapid assembly of complex molecular scaffolds. The ability to unmask a diamine functionality via nitro reduction is particularly powerful, paving the way for the construction of benzimidazoles and other heterocycles that are prevalent in medicinal chemistry. Its demonstrated utility in the synthesis of targeted therapeutics, such as PARP inhibitors, underscores its importance to drug development professionals. The methodologies and insights presented in this guide are intended to equip researchers with the knowledge to effectively and efficiently leverage this versatile building block in their synthetic endeavors.

References

- Benchchem. Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.

- Benchchem. Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- Benchchem. An In-depth Technical Guide to Methyl 4-(methylamino)

- Benchchem. Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride in solution.

- ChemicalBook. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5.

- ChemScene. 41263-66-5 | this compound.

- Guidechem. How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?.

- RWTH Publications. and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10.

- MDPI. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

- ChemicalBook. This compound CAS#: 41263-66-5.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 41263-66-5 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 4-(Methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzamide

Application Notes and Protocols

Topic: A Comprehensive Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzamide via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from 4-chloro-3-nitrobenzamide. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document elucidates the underlying reaction mechanism, offers a meticulously detailed, step-by-step experimental protocol, and provides guidance on product purification, characterization, and safety. The content is structured to empower researchers with both the practical steps and the theoretical understanding necessary for successful and reproducible synthesis.

Foundational Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 4-chloro-3-nitrobenzamide is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike aliphatic SN2 reactions, a direct backside attack is sterically impossible on an aromatic ring.[1] Instead, the reaction proceeds through a distinct addition-elimination pathway.

Causality Behind the Reaction:

-

Ring Activation : Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles.[2] For an SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). In 4-chloro-3-nitrobenzamide, the nitro group (-NO₂) is a powerful EWG positioned para to the leaving group (the chloro atom). This positioning is critical as it allows for the delocalization and stabilization of the negative charge that develops during the reaction.[1]

-

Nucleophilic Attack : Methylamine (CH₃NH₂), a potent nucleophile, attacks the carbon atom bearing the chloro leaving group.[3] This initial addition step temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

-

Charge Stabilization : The negative charge of the Meisenheimer complex is effectively stabilized through resonance, with the nitro group bearing a significant portion of the charge. This stabilization lowers the activation energy of the intermediate, making its formation feasible.

-

Aromaticity Restoration : The final step involves the elimination of the chloride leaving group, which collapses the intermediate and restores the highly stable aromatic system, yielding the final product.

The overall mechanism is visualized in the diagram below.

Caption: The SNAr Addition-Elimination Mechanism.

Materials and Quantitative Data

Successful synthesis relies on accurate measurements and high-purity reagents. The table below summarizes the key physicochemical properties of the compounds involved in this protocol.

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Starting Material | ||||

| 4-Chloro-3-nitrobenzamide | 151169-67-4 | C₇H₅ClN₂O₃ | 200.58 | Light yellow solid |

| Reagent | ||||

| Methylamine (40% in H₂O) | 74-89-5 | CH₅N | 31.06 | Colorless gas/solution |

| Product | ||||

| This compound | 41263-66-5[4] | C₈H₉N₃O₃ | 195.18[4] | Yellow solid |

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and clear endpoints. It is imperative to perform all steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Reagents and Equipment

-

Reagents : 4-Chloro-3-nitrobenzamide, Methylamine (40% solution in water), Ethanol (Reagent Grade), Deionized Water, Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate, Hexanes.

-

Equipment : Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, Buchner funnel and flask, rotary evaporator, beakers, graduated cylinders, Thin Layer Chromatography (TLC) plates (silica gel), and a UV lamp.

Reaction Setup and Execution

Caption: A step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure:

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g (19.9 mmol, 1.0 eq) of 4-chloro-3-nitrobenzamide in 40 mL of ethanol. Stir until a clear solution is formed.

-

Reagent Addition : To the stirred solution, add 15.5 mL (199 mmol, 10.0 eq) of a 40% aqueous solution of methylamine. The large excess of methylamine serves both as the nucleophile and as a base to neutralize the HCl formed during the reaction.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

-

Reaction Monitoring (Self-Validation) : The progress of the reaction should be monitored every hour using Thin Layer Chromatography (TLC).

-

Eluent System: A 1:1 mixture of Ethyl Acetate/Hexanes is suitable.

-

Procedure: Dissolve a small aliquot of the reaction mixture in ethyl acetate. Spot the starting material and the reaction mixture on a TLC plate.

-

Expected Outcome: The reaction is complete when the spot corresponding to the starting material (4-chloro-3-nitrobenzamide) is no longer visible under UV light. The reaction is typically complete within 4-6 hours.

-

-

Work-up and Isolation : Once the reaction is complete, allow the flask to cool to room temperature. Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

-

Precipitation : Transfer the concentrated mixture to a beaker and add 50 mL of cold deionized water while stirring. The crude product should precipitate as a yellow solid.

-

Filtration : Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove excess methylamine and other water-soluble impurities.

Purification Protocol

-

Recrystallization : Transfer the crude solid to a 250 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid.

-

Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Isolation : Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

-

Expected Yield : A typical yield for this synthesis after purification is in the range of 85-95%.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point : Determine the melting point of the dried product. A sharp melting point range close to the literature value indicates high purity.

-

¹H NMR Spectroscopy : The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the amine protons (N-H), and the methyl group protons. The integration of these signals should match the expected proton count.

-

Mass Spectrometry (MS) : Analysis by MS should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (195.18 g/mol ).

Safety and Handling Precautions

Adherence to safety protocols is paramount. This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.[5]

-

4-Chloro-3-nitrobenzamide : May cause skin, eye, and respiratory irritation.[6] Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

Methylamine : A flammable and corrosive substance that can cause severe skin and eye burns.[8] It is toxic if inhaled. All operations involving concentrated methylamine solutions must be conducted in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[5]

-

Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction (Starting material remains on TLC) | Insufficient reaction time or temperature. Deactivated methylamine reagent. | Extend the reflux time and monitor every hour. Ensure the methylamine solution is fresh and has been stored properly. |